3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound that features a benzofuran core with a carboxamide group attached to the second carbon and a pyridinyl group attached to the nitrogen
Mechanism of Action
- Anti-Inflammatory Activity : Certain indazole derivatives exhibit anti-inflammatory properties. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole demonstrated high anti-inflammatory activity . The compound may interfere with inflammatory pathways, such as cyclooxygenase (COX) or cytokine signaling.
- Neuroprotective Effects : Another indazole derivative demonstrated neuroprotective activity . It might modulate neuronal pathways involved in cell survival and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide typically involves the condensation of 3-methylbenzofuran-2-carboxylic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow synthesis and the use of automated reactors can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar in structure but with a pyrimidinyl group instead of a benzofuran ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridinyl group at a different position.
Uniqueness
3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core and a pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-pyridin-3-yl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-12-6-2-3-7-13(12)19-14(10)15(18)17-11-5-4-8-16-9-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWAZADUZZTNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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